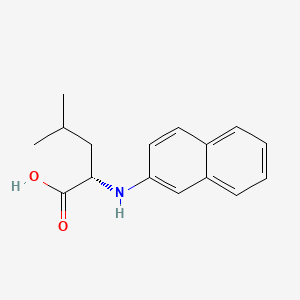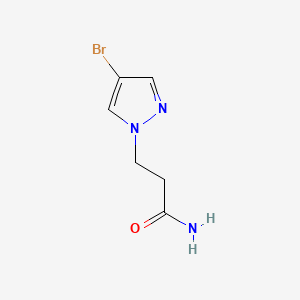![molecular formula C16H22N2O2 B569094 tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate CAS No. 561297-88-9](/img/structure/B569094.png)
tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a tert-butyl group, an amino group, and a spiro[cyclopropane-1,4’-isoquinoline] structure. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The amino group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms. Spiro compounds are a class of organic compounds featuring two or more rings connected through a single atom.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino group, which can act as a nucleophile and participate in various reactions. The tert-butyl group is generally considered inert but can influence the reactivity of the molecule through steric effects .Wissenschaftliche Forschungsanwendungen
Spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, similar in structure to the tert-butyl compound, have been synthesized and shown to possess significant antifungal activity against Candida albicans (Maruoka et al., 2008).
Spiro compounds with tert-butyl groups, such as spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one derivatives, exhibit photo-and thermochromic properties in solutions (Komissarov et al., 1997).
A specific method involving tert-butoxycarbonylation is used for modifying acidic substrates, including carboxylic acids, which is relevant to the tert-butyl compound (Saito & Takahata, 2009).
The one-pot reaction of compounds similar to the tert-butyl compound led to the synthesis of furo[3,2-h]quinolones with antibacterial properties (Fujita et al., 1997).
Anionic cascade reactions involving tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates resulted in the formation of complex heterocyclic systems, demonstrating the potential of tert-butyl compounds in creating diverse chemical structures (Ivanov, 2020).
Research on manganese-catalyzed C(sp3)–H Functionalization involving cyclopropane-containing compounds has implications for the synthesis and functionalization of compounds like tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate (Galeotti et al., 2022).
Eigenschaften
IUPAC Name |
tert-butyl 7-aminospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-11-8-12(17)4-5-13(11)16(10-18)6-7-16/h4-5,8H,6-7,9-10,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWOXWLQVUGAMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)N)C3(C1)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

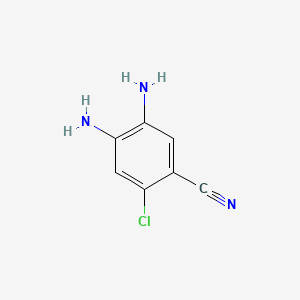

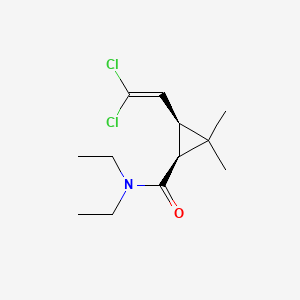

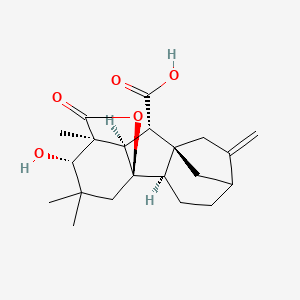
![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)


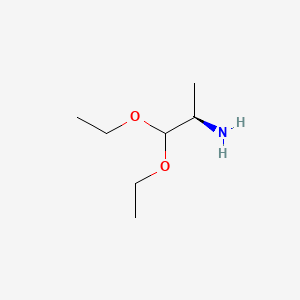
![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)
